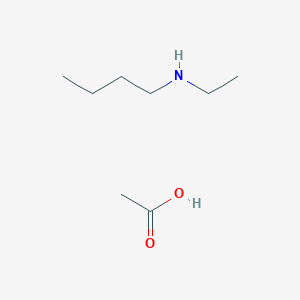
1-Butanamine, N-ethyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-ethyl-, acetate is an organic compound with the molecular formula C6H15N. It is also known by other names such as Butylamine, N-ethyl-; Butylethylamine; Ethylbutylamine; N-Butyl-N-ethylamine; N-Butylethylamine; N-Ethyl-n-butylamine; N-Ethylbutanamine; N-Ethylbutylamine; N-Ethyl-normal-butylamine; Ethyl-n-butylamine; and N-n-Butylethylamine . This compound is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Preparation Methods
1-Butanamine, N-ethyl-, acetate can be synthesized through various methods. One common method involves the reduction of nitriles, amides, and nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4). Another method is the nucleophilic substitution (S_N2) reaction of alkyl halides with ammonia or other amines . Industrial production methods often involve the reaction of ammonia and alcohols over alumina .
Chemical Reactions Analysis
1-Butanamine, N-ethyl-, acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitriles, amides, and nitro compounds to amines.
Substitution: Nucleophilic substitution reactions with alkyl halides can produce various alkylated amines. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4), alkyl halides, and ammonia. Major products formed from these reactions include primary, secondary, and tertiary amines.
Scientific Research Applications
1-Butanamine, N-ethyl-, acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-ethyl-, acetate involves its interaction with molecular targets and pathways in biological systems. As an amine, it can engage in hydrogen bonding and other interactions with biological molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in pharmaceuticals or as a reagent in chemical reactions .
Comparison with Similar Compounds
1-Butanamine, N-ethyl-, acetate can be compared with other similar compounds, such as:
1-Butanamine: A primary amine with a similar structure but without the ethyl group.
N-Ethylethanamine: A secondary amine with a similar structure but with a shorter carbon chain.
1-Butanol: An alcohol with a similar carbon chain length but different functional group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
205490-75-1 |
|---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
acetic acid;N-ethylbutan-1-amine |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-3-5-6-7-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
KVMHXDIXCIWTCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
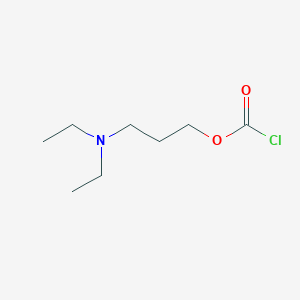
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)

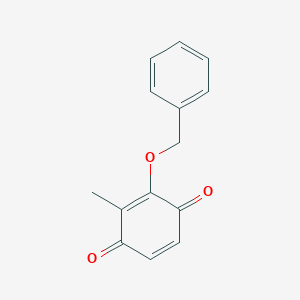
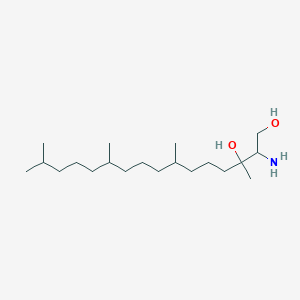
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
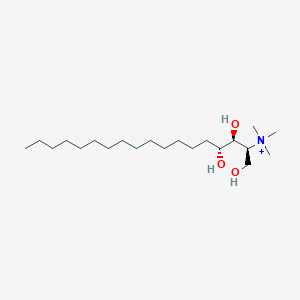
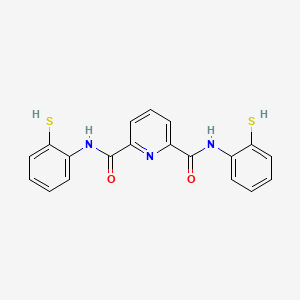

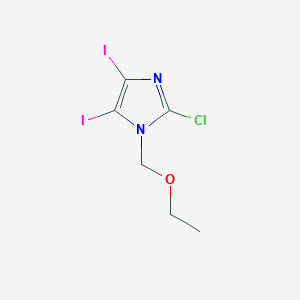
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
